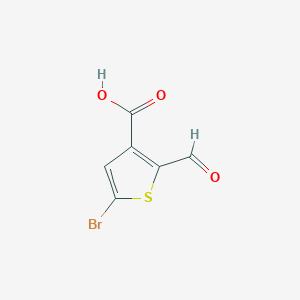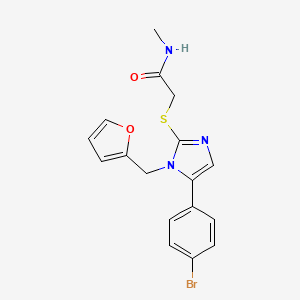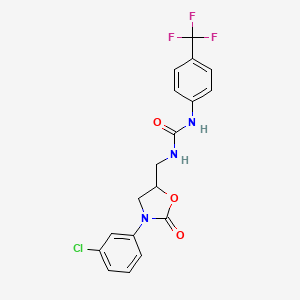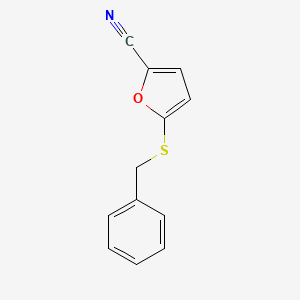
5-Bromo-2-formylthiophene-3-carboxylic acid
Übersicht
Beschreibung
The compound of interest, 5-Bromo-2-formylthiophene-3-carboxylic acid, is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. Thiophene derivatives are known for their wide range of applications in pharmaceuticals, materials science, and as building blocks for organic synthesis .
Synthesis Analysis
The synthesis of thiophene-based derivatives, including those related to 5-Bromo-2-formylthiophene-3-carboxylic acid, typically involves halogenated thiophene carboxylic acids as starting materials. For instance, a series of novel thiophene-based derivatives were synthesized from 5-bromothiophene-2-carboxylic acid using Suzuki cross-coupling reactions with different arylboronic acids . Another approach involved direct lithiations and bromination reactions starting from thiophene to synthesize 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which is structurally similar to the compound of interest .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed through spectral analysis, including FT-IR, NMR, and sometimes X-ray crystallography. For example, the molecular structure of a selenophene-containing polycyclic heterocycle was confirmed by X-ray crystallography . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was unambiguously confirmed by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including cyclisation, condensation, and rearrangement reactions. For instance, bromothiophen carboxylic acids reacted with carbanions in the presence of copper to give condensation products . The Smiles rearrangement was used to synthesize 3-bromo-l-methyl phenothiazines from related brominated diphenyl sulfides .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are characterized by their spectroscopic data and computational studies. Density functional theory (DFT) calculations can provide insights into the electronic properties and reactivity descriptors of these compounds . The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-bromo-salicylic acid, although not the exact compound of interest, offer a glimpse into the methods used to study the physical and chemical properties of brominated aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
5-Bromo-2-formylthiophene-3-carboxylic acid is utilized in various synthesis processes. Hergert et al. (2018) described a technique for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction. This method improves yields and purities by eliminating the acidic liberation step of boronic acid species (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018). Additionally, Kostyuchenko et al. (2018) used bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids to obtain 5'-bromo derivatives, further converted to esters of 3,3'''-disubstituted 2,2':5',2'':5'',2'''-quaterthiophene-5,5'''-dicarboxylic acids (Kostyuchenko, Ulyankin, Shatsauskas, Shuvalov, & Fisyuk, 2018).
Polymerization and Material Science
5-Bromo-2-formylthiophene-3-carboxylic acid is also significant in material science. Lee, Shim, and Shin (2002) described the simple preparation of terthiophene-3'-carboxylic acid and its polymerization on a glassy carbon electrode. This polymer exhibited fast electrochromic switching and increased conductivity even in a fully oxidized state (Lee, Shim, & Shin, 2002).
Medicinal Chemistry
In medicinal chemistry, Rasool et al. (2020) synthesized novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid, showing good spasmolytic effects. These compounds were studied for their structural and electronic properties using density functional theory (DFT) calculations (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-formylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBAFVKLYDTWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-formylthiophene-3-carboxylic acid | |
CAS RN |
1397285-28-7 | |
| Record name | 5-bromo-2-formylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)
![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)